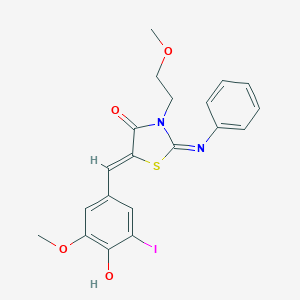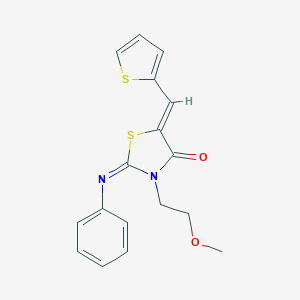![molecular formula C25H22N2O5S B306619 2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306619.png)
2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a chemical compound with potential scientific research applications. This compound is also known as DMN-TA-N-4MePh and is synthesized using a specific method.
Wirkmechanismus
The mechanism of action of DMN-TA-N-4MePh is not fully understood, but studies have shown that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
DMN-TA-N-4MePh has been shown to have anti-tumor effects in vitro and in vivo. It has also been shown to have anti-inflammatory and anti-oxidant effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMN-TA-N-4MePh in lab experiments is its potential anti-tumor properties. It may be useful in studying the mechanisms of cancer cell growth and apoptosis. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on DMN-TA-N-4MePh could focus on its potential use as an anti-tumor agent in vivo, as well as its potential use in treating other diseases such as inflammation and oxidative stress. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of DMN-TA-N-4MePh involves the reaction of 2,7-dimethoxynaphthalene-1-carbaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then reacted with 4-methylbenzoyl chloride in the presence of triethylamine to produce DMN-TA-N-4MePh.
Wissenschaftliche Forschungsanwendungen
DMN-TA-N-4MePh has potential scientific research applications in the field of medicine. It has been studied for its potential use as an anti-tumor agent, as well as for its anti-inflammatory and anti-oxidant properties.
Eigenschaften
Produktname |
2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide |
|---|---|
Molekularformel |
C25H22N2O5S |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
2-[(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H22N2O5S/c1-15-4-8-17(9-5-15)26-23(28)14-27-24(29)22(33-25(27)30)13-20-19-12-18(31-2)10-6-16(19)7-11-21(20)32-3/h4-13H,14H2,1-3H3,(H,26,28)/b22-13- |
InChI-Schlüssel |
AVNLTDULNHAISN-XKZIYDEJSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=C(C=CC4=C3C=C(C=C4)OC)OC)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC4=C3C=C(C=C4)OC)OC)SC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC4=C3C=C(C=C4)OC)OC)SC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-dimethylphenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306537.png)
![2-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306538.png)
![(2,6-Dibromo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306544.png)
![5-[3-Iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306545.png)
![2-(5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306546.png)
![2-{5-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306547.png)
![5-[2-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306548.png)
![Methyl (2-bromo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B306549.png)


![Ethyl [4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306555.png)
![2-{5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306556.png)
![2-(5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306557.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306559.png)